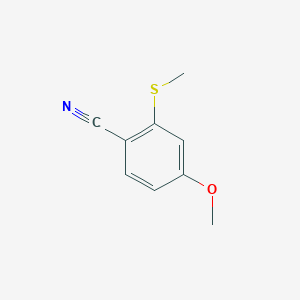

4-Methoxy-2-methylsulfanylbenzonitrile

Description

4-Methoxy-2-methylsulfanylbenzonitrile is a substituted benzonitrile derivative featuring a methoxy group (-OCH₃) at the para position, a methylsulfanyl group (-SCH₃) at the ortho position, and a nitrile group (-CN) at position 1 on the benzene ring. This compound is of interest in organic synthesis and pharmaceutical research due to its electron-withdrawing nitrile group and sulfur-containing substituent, which may influence reactivity and biological activity .

Properties

IUPAC Name |

4-methoxy-2-methylsulfanylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c1-11-8-4-3-7(6-10)9(5-8)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPCFFIHCXUTXNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C#N)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80597842 | |

| Record name | 4-Methoxy-2-(methylsulfanyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176107-19-0 | |

| Record name | 4-Methoxy-2-(methylsulfanyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-methylsulfanylbenzonitrile can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzonitrile with methylthiol in the presence of a base such as sodium hydride. The reaction typically occurs under mild conditions, with the base facilitating the nucleophilic substitution of the methoxy group by the methylsulfanyl group.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is increasingly being adopted in industrial processes.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-methylsulfanylbenzonitrile undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: The methoxy and methylsulfanyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.

Substitution: Sodium hydride, potassium tert-butoxide, and other strong bases.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Primary amines.

Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-2-methylsulfanylbenzonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-methylsulfanylbenzonitrile depends on the specific application and the target molecule. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitrile group can form hydrogen bonds with biological molecules, while the methoxy and methylsulfanyl groups can participate in hydrophobic interactions and electron-donating effects.

Comparison with Similar Compounds

4-Methoxybenzonitrile (CAS 874-90-8)

- Molecular Formula: C₈H₇NO

- Molecular Weight : 133.15 g/mol

- Key Differences : Lacks the methylsulfanyl group at position 2.

- Properties/Hazards :

- Applications : Used as a precursor in agrochemical and dye synthesis.

4-(Methylthiomethyl)benzonitrile

- Molecular Formula : C₉H₉NS (inferred from ).

- Key Differences : Contains a methylthioether (-SCH₃) group attached to a methylene bridge (-CH₂-) rather than directly to the benzene ring.

- Synthesis : Highlighted in LookChem literature as a compound with feasible synthetic routes, though yields are unspecified .

4-Methoxy-3-(4-methoxyphenoxymethyl)benzaldehyde

4-METHOXY-2-METHYL-1-METHYLSULFANYL-BENZENE

- Molecular Formula : C₉H₁₂OS

- Molecular Weight : 168.25 g/mol

- Key Differences : Lacks the nitrile group, reducing electrophilic character .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Key Observations

Reactivity Trends: The nitrile group in this compound enhances electrophilicity compared to non-nitrile analogs like 4-METHOXY-2-METHYL-1-METHYLSULFANYL-BENZENE . Methylsulfanyl groups (-SCH₃) may participate in nucleophilic substitution reactions, as seen in derivatives like 4-(methylthiomethyl)benzonitrile .

Synthetic Feasibility :

- LookChem literature emphasizes the importance of optimizing routes for sulfur-containing benzonitriles, though yields for this compound remain undocumented .

Biological Activity

Overview

4-Methoxy-2-methylsulfanylbenzonitrile (C9H9NOS) is an organic compound notable for its unique structural features, including a methoxy group and a methylsulfanyl group attached to a benzonitrile framework. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities such as antimicrobial and anticancer properties .

- Chemical Formula : C9H9NOS

- Molecular Weight : 181.24 g/mol

- Structural Features :

- Methoxy group (-OCH3)

- Methylsulfanyl group (-SCH3)

- Nitrile group (-CN)

Synthesis

The synthesis of this compound can be achieved through several methods, with one common approach involving the nucleophilic substitution of the methoxy group by methylthiol in the presence of a base like sodium hydride. This reaction typically occurs under mild conditions, which facilitates the formation of the desired compound .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic processes .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms such as:

Table 1: Anticancer Activity Data

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- The nitrile group can form hydrogen bonds with biological macromolecules.

- The methoxy and methylsulfanyl groups enhance hydrophobic interactions, contributing to its biological efficacy .

Case Study: Anticancer Activity Evaluation

A recent study evaluated a series of derivatives based on the structure of this compound. These derivatives were tested for their antiproliferative effects against melanoma and prostate cancer cells, showing improved activity compared to earlier compounds in the series. The structure-activity relationship highlighted the importance of functional group positioning on biological efficacy .

Case Study: Antimicrobial Evaluation

Another significant research effort focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results indicated that it exhibited broad-spectrum activity, making it a candidate for further development as an antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.